![molecular formula C11H12N2O B2869946 N-[(7-ethyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 790263-81-9](/img/structure/B2869946.png)
N-[(7-ethyl-1H-indol-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carbaldehyde,7-ethyl-,oxime is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carbaldehyde,7-ethyl-,oxime typically involves the reaction of 1H-Indole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol-water mixture at room temperature, leading to the formation of the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carbaldehyde,7-ethyl-,oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1H-Indole-3-carbaldehyde,7-ethyl-,oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbaldehyde,7-ethyl-,oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indole moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor to the oxime derivative.
4-Hydroxy-1H-indole-3-carbaldehyde: Another indole derivative with similar chemical properties.
1H-Indole-3-carboxaldehyde,4-hydroxy-: A related compound with different functional groups.
Uniqueness
1H-Indole-3-carbaldehyde,7-ethyl-,oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new drugs and agrochemicals.
Properties
CAS No. |
790263-81-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[(7-ethyl-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c1-2-8-4-3-5-10-9(7-13-14)6-12-11(8)10/h3-7,12,14H,2H2,1H3 |
InChI Key |
QAIIYIRPHUYFQF-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=NO |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=NO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2869866.png)
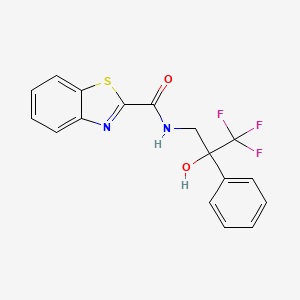
![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)
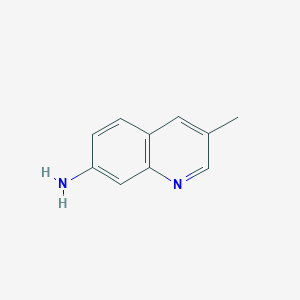
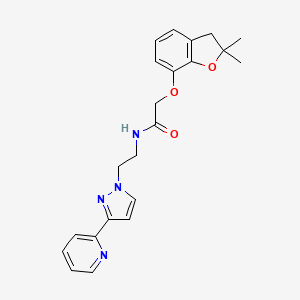
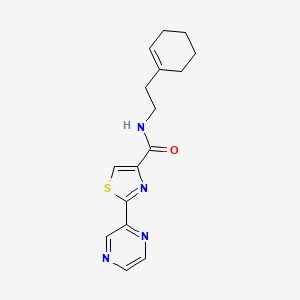
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
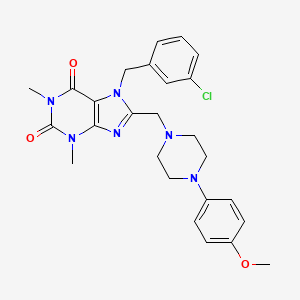
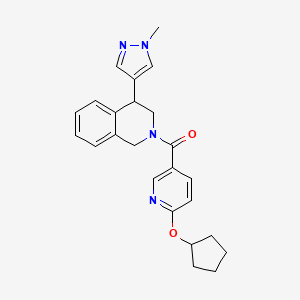
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)


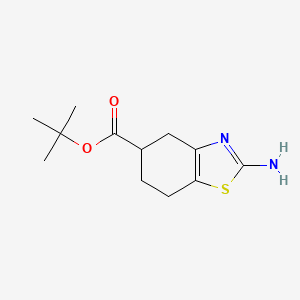
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
